Cas no 3695-92-9 (p-Chloro-a-phenylcinnamonitrile)

p-Chloro-a-phenylcinnamonitrile structure
3695-92-9 structure
Nome del prodotto:p-Chloro-a-phenylcinnamonitrile
Numero CAS:3695-92-9
MF:C15H10ClN
MW:239.699602603912
MDL:MFCD00082874
CID:308831
PubChem ID:1557152

p-Chloro-a-phenylcinnamonitrile Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetonitrile, a-[(4-chlorophenyl)methylene]-
    • (2E)-3-(4-Chlorophenyl)-2-phenylacrylonitrile
    • (Z)-3-(4-chlorophenyl)-2-phenylprop-2-enenitrile
    • P-CHLORO-A-PHENYLCINNAMONITRILE ---WHITE CRYSTALS---
    • (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile
    • 3-(p-Chlorophenyl)-2-phenylacrylonitrile
    • 4-Chlor-benzal-(benzyl-cyanid) [German]
    • ACRYLONITRILE,3-(p-CHLOROPHENYL)-2-PHENYL
    • Benzene,1-chloro-4-(2-cyano-2-phenylethenyl)
    • F 2388
    • F3139-0563
    • (E)-3-(4-chlorophenyl)-2-phenylprop-2-enenitrile
    • 4-CHLORO-ALPHA-PHENYLCINNAMONITRILE
    • AKOS003659210
    • 3695-92-9
    • LS-07269
    • (e)-3-(4-chlorophenyl)-2-phenylacrylonitrile
    • P-CHLORO-A-PHENYLCINNAMONITRILE
    • p-Chloro-alpha-phenylcinnamonitrile
    • (2E)-3-(4-chlorophenyl)-2-phenylprop-2-enenitrile
    • MFCD00082874
    • SCHEMBL4906544
    • ALBB-023214
    • benzeneacetonitrile, alpha-[(4-chlorophenyl)methylene]-
    • STK895082
    • p-Chloro-a-phenylcinnamonitrile
    • MDL: MFCD00082874
    • Inchi: InChI=1S/C15H10ClN/c16-15-8-6-12(7-9-15)10-14(11-17)13-4-2-1-3-5-13/h1-10H/b14-10+
    • Chiave InChI: WHZUHCZQGFNGNH-GXDHUFHOSA-N
    • Sorrisi: N#C/C(/C1C=CC=CC=1)=C\C1C=CC(Cl)=CC=1

Proprietà calcolate

  • Massa esatta: 239.05000
  • Massa monoisotopica: 239.05
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 2
  • Complessità: 311
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 23.8A^2
  • XLogP3: 4.3

Proprietà sperimentali

  • Densità: 1.211
  • Punto di ebollizione: 369°Cat760mmHg
  • Punto di infiammabilità: 150.7°C
  • Indice di rifrazione: 1.645
  • PSA: 23.79000
  • LogP: 4.40418

p-Chloro-a-phenylcinnamonitrile Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Key Organics Ltd
LS-07269-1G
(2E)-3-(4-chlorophenyl)-2-phenylprop-2-enenitrile
3695-92-9 >95%
1g
£246.00 2025-02-08
TRC
C800553-100mg
p-Chloro-a-phenylcinnamonitrile
3695-92-9
100mg
$ 65.00 2022-06-06
TRC
C800553-500mg
p-Chloro-a-phenylcinnamonitrile
3695-92-9
500mg
$ 80.00 2022-06-06
Ambeed
A449989-1g
P-chloro-a-phenylcinnamonitrile
3695-92-9 97%
1g
$133.0 2024-04-19
Ambeed
A449989-5g
P-chloro-a-phenylcinnamonitrile
3695-92-9 97%
5g
$405.0 2024-04-19
1PlusChem
1P00C7YK-5g
P-CHLORO-A-PHENYLCINNAMONITRILE
3695-92-9
5g
$127.00 2024-05-04
Key Organics Ltd
LS-07269-5G
(2E)-3-(4-chlorophenyl)-2-phenylprop-2-enenitrile
3695-92-9 >95%
5g
£433.00 2025-02-08
TRC
C800553-50mg
p-Chloro-a-phenylcinnamonitrile
3695-92-9
50mg
$ 50.00 2022-06-06
abcr
AB357698-5g
p-Chloro-a-phenylcinnamonitrile; .
3695-92-9
5g
€158.20 2025-03-19
abcr
AB357698-5 g
p-Chloro-a-phenylcinnamonitrile; .
3695-92-9
5g
€158.20 2023-04-26
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:3695-92-9)p-Chloro-a-phenylcinnamonitrile
A1157501
Purezza:99%
Quantità:5g
Prezzo ($):364.0